3-Prenyl-2,4,6-trihydroxybenzophenone
Overview
Description
3-Prenyl-2,4,6-trihydroxybenzophenone is a compound isolated from the herbs of Garcinia cowa . It has a molecular formula of C18H18O4 and an average mass of 298.333 Da .
Synthesis Analysis
Biologically active phenyl[3-(3,7-dimethyl-2,6-octadienyl)-2,4,6-trihydroxyphenyl]methanone and phenyl[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]methanone were synthesized by an efficient and convenient synthetic sequence .Molecular Structure Analysis
The molecular structure of 3-Prenyl-2,4,6-trihydroxybenzophenone is characterized by a molecular formula of C18H18O4 . The average mass is 298.333 Da and the monoisotopic mass is 298.120514 Da .Scientific Research Applications
Biotransformation in Engineered E. coli
Engineered E. coli has been used to transform sodium benzoate into 2,4,6-trihydroxybenzophenone (2,4,6-TriHB), which is an intermediate of benzophenones and xanthones derivatives . This process is based on the coexpression of benzoate-CoA ligase from Rhodopseudomonas palustris (BadA) and benzophenone synthase from Garcinia mangostana (GmBPS) .
Synthesis of Benzophenone Derivatives
The engineered E. coli system can lead to further syntheses of other benzophenone derivatives via the addition of various genes to catalyze for functional groups .
Biological Activity
3-Prenyl-2,4,6-trihydroxybenzophenone has been studied for its biological activity, although specific details about its effects were not provided in the source .
Synthesis of Gold Nanoparticles
The organic 2,3,4-trihydroxybenzophenone can act as a novel reducing agent for the one-step synthesis of size-optimized gold nanoparticles .
Crystal Growth
The organic benzophenone derivative 2,3,4-trihydroxybenzophenone single crystals were successfully grown by slow evaporation growth technique .
Safety And Hazards
After handling 3-Prenyl-2,4,6-trihydroxybenzophenone, it is recommended to wash thoroughly. Contact with eyes, skin, and clothing should be avoided. Ingestion and inhalation should also be avoided. It should be kept away from sources of ignition and prolonged or repeated exposure should be avoided .
properties
IUPAC Name |
phenyl-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-11(2)8-9-13-14(19)10-15(20)16(18(13)22)17(21)12-6-4-3-5-7-12/h3-8,10,19-20,22H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFZVPVRFGJMEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C(C=C1O)O)C(=O)C2=CC=CC=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Prenyl-2,4,6-trihydroxybenzophenone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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